The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic molecule with significant potential in scientific research. Its IUPAC name reflects its intricate structure, which includes an imidazole ring, a methoxyphenyl group, and a sulfanyl linkage. The molecular formula for this compound is with a molecular weight of 410.5 g/mol.
This compound can be sourced from chemical suppliers such as BenchChem, which provides high-quality samples suitable for various research applications. The purity of these compounds is typically around 95%.
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound may not be extensively documented, related imidazole derivatives are often synthesized through condensation reactions involving appropriate precursors.
The structure of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H22N4O3S/c1-15(26)23-17-7-9-18(10-8-17)24-20(27)14-29-21-22-11-12-25(21)13-16-5-3-4-6-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27)
.The molecular structure features:
The compound can participate in various chemical reactions typical of imidazole derivatives:
Reactions involving this compound would typically require careful control of conditions (temperature, solvent choice) to optimize yields and selectivity.
The mechanism of action for compounds like 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding with biological macromolecules.
Research indicates that imidazole derivatives can exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting enzyme activity .
This compound has potential applications in:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5